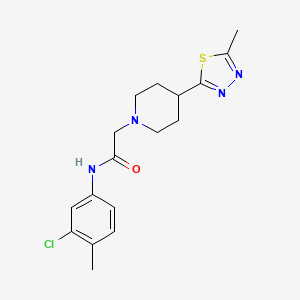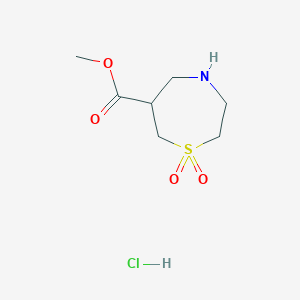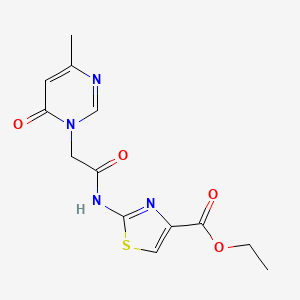![molecular formula C24H28N2O3S B2584379 1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 694486-38-9](/img/structure/B2584379.png)
1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as DNPS and is a piperazine derivative that has a naphthalene sulfonamide moiety. DNPS is widely used in various scientific research applications due to its unique properties and mechanism of action.
Mecanismo De Acción
DNPS inhibits the activity of PTPs by binding to the catalytic site of the enzyme. This binding leads to the formation of a covalent bond between the sulfonamide group of DNPS and the active site cysteine residue of the enzyme. This covalent bond prevents the dephosphorylation of various signaling molecules, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
The inhibition of PTPs by DNPS leads to the activation of various signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. These pathways play crucial roles in regulating various cellular processes, including cell growth, differentiation, and apoptosis. The activation of these pathways by DNPS can be studied to gain insights into the mechanisms of various diseases, including cancer, diabetes, and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNPS has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it an ideal tool for studying the mechanisms of various diseases. DNPS is also stable and can be easily synthesized and purified using various techniques. However, DNPS has some limitations, including its potential toxicity and limited solubility in water. These limitations must be considered when using DNPS in lab experiments.
Direcciones Futuras
There are several future directions for the use of DNPS in scientific research. One potential direction is the study of the role of PTPs in various diseases, including cancer, diabetes, and autoimmune disorders. Another potential direction is the development of novel inhibitors of PTPs based on the structure of DNPS. Additionally, the development of DNPS-based probes for imaging PTPs in vivo is also a promising direction for future research.
Métodos De Síntesis
The synthesis of DNPS is carried out by reacting 1-(3,4-Dimethylphenyl)piperazine with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base. The reaction yields DNPS as a white solid, which can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
DNPS is widely used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PTPs by DNPS leads to the activation of various signaling pathways, which can be studied to gain insights into the mechanisms of various diseases, including cancer, diabetes, and autoimmune disorders.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-4-29-23-11-12-24(22-8-6-5-7-21(22)23)30(27,28)26-15-13-25(14-16-26)20-10-9-18(2)19(3)17-20/h5-12,17H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBILTDKYQVXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)
![6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2584297.png)
![3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584298.png)
![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine](/img/structure/B2584302.png)
![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)

![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)


![N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584309.png)
![Methyl {[2-(4-chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2584310.png)

![1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole](/img/structure/B2584312.png)
